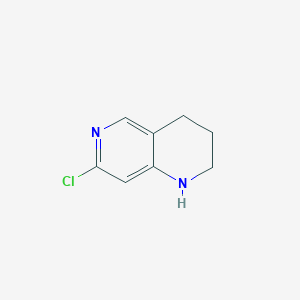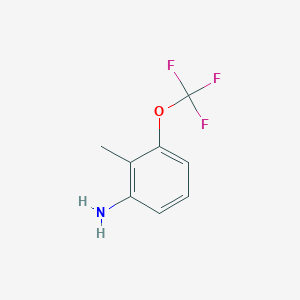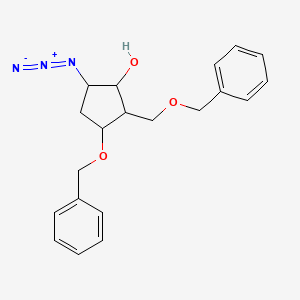
Boc-DL-gGlu(OBn)-DL-Glu(OMe)-OMe
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Boc-DL-gGlu(OBn)-DL-Glu(OMe)-OMe: es un compuesto sintético que pertenece a la clase de aminoácidos protegidos. Se utiliza a menudo en la síntesis de péptidos y otras aplicaciones de investigación química. El compuesto contiene varios grupos funcionales, incluidos los grupos bencilo (OBn) y metóxilo (OMe), que proporcionan propiedades químicas y reactividad específicas.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: La síntesis de Boc-DL-gGlu(OBn)-DL-Glu(OMe)-OMe generalmente implica la protección de los grupos amino y carboxilo para evitar reacciones no deseadas durante la síntesis de péptidos. El proceso puede incluir:
Protección del grupo amino: Utilizando tert-butiloxicarbonilo (Boc) para proteger el grupo amino.
Protección del grupo carboxilo: Utilizando grupos bencilo (OBn) y metóxilo (OMe) para proteger los grupos carboxilo.
Reacciones de acoplamiento: Empleando reactivos de acoplamiento como diciclohexilcarbodiimida (DCC) o N,N'-diisopropilcarbodiimida (DIC) para formar enlaces peptídicos.
Métodos de producción industrial: La producción industrial puede implicar síntesis a gran escala utilizando sintetizadores de péptidos automatizados y condiciones de reacción optimizadas para garantizar un alto rendimiento y pureza.
Análisis De Reacciones Químicas
Tipos de reacciones:
Oxidación: El compuesto puede sufrir reacciones de oxidación, particularmente en el grupo bencilo (OBn).
Reducción: Las reacciones de reducción pueden dirigirse a los grupos metóxilo (OMe).
Sustitución: Las reacciones de sustitución pueden ocurrir en varios grupos funcionales, lo que lleva a la formación de diferentes derivados.
Reactivos y condiciones comunes:
Agentes oxidantes: Como permanganato de potasio (KMnO4) o trióxido de cromo (CrO3).
Agentes reductores: Como hidruro de aluminio y litio (LiAlH4) o borohidruro de sodio (NaBH4).
Reactivos de sustitución: Como halógenos o nucleófilos.
Productos principales: Los productos principales formados a partir de estas reacciones dependen de los reactivos y condiciones específicos utilizados. Por ejemplo, la oxidación puede conducir a la formación de ácidos carboxílicos, mientras que la reducción puede producir alcoholes.
Aplicaciones Científicas De Investigación
Química:
- Se utiliza en la síntesis de péptidos como aminoácido protegido.
- Se emplea en el estudio de mecanismos de reacción y propiedades químicas.
Biología:
- Se utiliza en la síntesis de péptidos y proteínas biológicamente activos.
- Investigado por su papel en las interacciones enzima-sustrato.
Medicina:
- Posibles aplicaciones en el desarrollo de fármacos y sistemas de administración.
- Estudiado por sus propiedades terapéuticas e interacciones con dianas biológicas.
Industria:
- Se utiliza en la producción de productos químicos especiales y productos farmacéuticos.
- Aplicado en el desarrollo de nuevos materiales y procesos químicos.
Mecanismo De Acción
El mecanismo de acción de Boc-DL-gGlu(OBn)-DL-Glu(OMe)-OMe implica su interacción con dianas moleculares y vías específicas. Los grupos amino y carboxilo protegidos permiten reacciones y modificaciones selectivas, lo que lo convierte en una herramienta valiosa en la síntesis química y la investigación.
Comparación Con Compuestos Similares
Compuestos similares:
Boc-DL-gGlu(OBn)-DL-Glu(OMe)-OH: Estructura similar pero con un grupo carboxilo libre.
Boc-DL-gGlu(OBn)-DL-Glu(OH)-OMe: Estructura similar pero con un grupo amino libre.
Singularidad: Boc-DL-gGlu(OBn)-DL-Glu(OMe)-OMe es único debido a su combinación específica de grupos protectores, que proporcionan propiedades químicas y reactividad distintas. Esto lo hace particularmente útil en la síntesis de péptidos y otras aplicaciones especializadas.
Propiedades
Fórmula molecular |
C24H34N2O9 |
|---|---|
Peso molecular |
494.5 g/mol |
Nombre IUPAC |
dimethyl 2-[[4-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxo-5-phenylmethoxypentanoyl]amino]pentanedioate |
InChI |
InChI=1S/C24H34N2O9/c1-24(2,3)35-23(31)26-18(22(30)34-15-16-9-7-6-8-10-16)11-13-19(27)25-17(21(29)33-5)12-14-20(28)32-4/h6-10,17-18H,11-15H2,1-5H3,(H,25,27)(H,26,31) |
Clave InChI |
VCMPNJFKDUJAFH-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)NC(CCC(=O)NC(CCC(=O)OC)C(=O)OC)C(=O)OCC1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![12-hydroxy-N,3,5-trimethoxy-9-(4-methoxyphenyl)-N,14-dimethyl-10-phenyl-8-oxa-13,15-diazatetracyclo[7.6.0.01,12.02,7]pentadeca-2(7),3,5,14-tetraene-11-carboxamide](/img/structure/B12291700.png)

![15-Ethyl-1,11-diazapentacyclo[9.6.2.02,7.08,18.015,19]nonadeca-2,4,6,8(18),13-pentaen-17-ol](/img/structure/B12291708.png)
![9,10,21,25-Tetramethoxy-15,15,30-trimethyl-7,23-dioxa-30-aza-15-azoniaheptacyclo[22.6.2.23,6.18,12.118,22.027,31.016,34]hexatriaconta-3(36),4,6(35),8(34),9,11,18(33),19,21,24,26,31-dodecaene;iodide](/img/structure/B12291710.png)



![5-[4-[[4-(4-aza-1-azoniabicyclo[2.2.2]octan-1-ylmethyl)phenyl]methoxy]phenyl]-3,3-dibutyl-7-(dimethylamino)-1,1-dioxo-4,5-dihydro-2H-1lambda6-benzothiepin-4-ol;chloride](/img/structure/B12291740.png)
![benzyl N-[4,5-dihydroxy-6-(hydroxymethyl)-2-methoxyoxan-3-yl]carbamate](/img/structure/B12291745.png)
![11-Hydroxy-6,8,19-trioxapentacyclo[10.7.0.02,9.03,7.013,17]nonadeca-1(12),2(9),10,13(17)-tetraene-16,18-dione](/img/structure/B12291751.png)
![6-[(1E)-2-[3-(4-Fluorophenyl)-1-(1-methylethyl)-1H-indol-2-yl]ethenyl]-5,6-dihydro-4-hydroxy-2H-pyran-2-one](/img/structure/B12291757.png)


![2-{N2-[N6-(4-Azido-2,3,5,6-tetrafluorobenzoyl)-6-aminocaproyl]-N6-(6-biotinamidocaproyl)-L-lysinylamido}] Ethyl 2-Carboxyethyl Disulfide](/img/structure/B12291780.png)
